3-[(6-ethyl-5-fluoropyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide
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Overview
Description
3-[(6-ethyl-5-fluoropyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-ethyl-5-fluoropyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 6-ethyl-5-fluoropyrimidine: This intermediate can be synthesized from 4-ethyl-5-fluoro-6-hydroxypyrimidine through chlorination using thionyl chloride.
Formation of the methylamino derivative: The 6-ethyl-5-fluoropyrimidine is then reacted with methylamine under controlled conditions to form the corresponding methylamino derivative.
Coupling with N,2-dimethylpropanamide: The final step involves coupling the methylamino derivative with N,2-dimethylpropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(6-ethyl-5-fluoropyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom on the pyrimidine ring.
Scientific Research Applications
3-[(6-ethyl-5-fluoropyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(6-ethyl-5-fluoropyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-ethyl-5-fluoropyrimidine
- 2-chloro-5-fluoropyrimidine
- (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1
Uniqueness
3-[(6-ethyl-5-fluoropyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both methylamino and N,2-dimethylpropanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(6-ethyl-5-fluoropyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O/c1-5-9-10(13)11(16-7-15-9)17(4)6-8(2)12(18)14-3/h7-8H,5-6H2,1-4H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHWJHDAKNGQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC(C)C(=O)NC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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